Iyptngytr

Bioanalysis LC-MS/MS Monoclonal Antibody

Quantifying active monoclonal antibody fraction in complex biological matrices requires precise deamidation markers. Generic peptides measure total drug load, missing critical quality attributes. Iyptngytr solves this: the validated signature peptide specific to non-deamidated Trastuzumab at Asn55. - Quantifies intact vs. deamidated drug (deamidation up to 37% in vitro, 25% in vivo) - LC-MS/MS validated: linear range 3.00-120 ng/mL, accuracy >96% - Cross-applicable to Atezolizumab quantification in multiplexed assays

Molecular Formula C49H73N13O15
Molecular Weight 1084.2 g/mol
Cat. No. B12417373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIyptngytr
Molecular FormulaC49H73N13O15
Molecular Weight1084.2 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)O)N
InChIInChI=1S/C49H73N13O15/c1-5-24(2)38(51)44(72)59-34(21-28-12-16-30(66)17-13-28)47(75)62-19-7-9-35(62)43(71)61-40(26(4)64)46(74)58-33(22-36(50)67)41(69)55-23-37(68)56-32(20-27-10-14-29(65)15-11-27)42(70)60-39(25(3)63)45(73)57-31(48(76)77)8-6-18-54-49(52)53/h10-17,24-26,31-35,38-40,63-66H,5-9,18-23,51H2,1-4H3,(H2,50,67)(H,55,69)(H,56,68)(H,57,73)(H,58,74)(H,59,72)(H,60,70)(H,61,71)(H,76,77)(H4,52,53,54)/t24-,25+,26+,31-,32-,33-,34-,35-,38-,39-,40-/m0/s1
InChIKeyWQWLVFWIZHYUJC-ROJRYPEQSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Iyptngytr Peptide Overview


Iyptngytr is a nonapeptide (Ile-Tyr-Pro-Thr-Asn-Gly-Tyr-Thr-Arg) with CAS number 1431957-72-0, derived from the complementarity-determining region (CDR) of the therapeutic monoclonal antibody Trastuzumab (anti-HER2) [1]. It is a deamidation-sensitive signature peptide that serves as a critical marker for monitoring Trastuzumab metabolism and biotransformation in vivo . The compound's molecular formula is C49H73N13O15, with a molecular weight of 1084.18 g/mol .

Iyptngytr Generic Substitution Limitations


Generic substitution of Iyptngytr with other Trastuzumab-derived signature peptides (e.g., FTISADTSK) is not analytically equivalent. Unlike stable signature peptides that quantify total Trastuzumab concentration, Iyptngytr is uniquely positioned within the complementarity-determining region (CDR) and is specifically sensitive to deamidation at Asn55, a critical post-translational modification that alters drug recognition and activity [1]. This specificity enables the simultaneous quantification of native Trastuzumab and its deamidated products (IYPTDGYTR, IYPTisoDGYTR) and succinimide intermediate (IYPTsuccGYTR) in a single multiplexed LC-MS/MS assay, which cannot be achieved using alternative peptides [2]. Furthermore, the peptide's pH-dependent deamidation profile (initiating at pH ≥7.5) necessitates its use as an internal quality control standard in sample preparation workflows to prevent artifactual overestimation of in vivo deamidation .

Iyptngytr Evidence Guide


Deamidation Monitoring vs. Total Quantification

Iyptngytr is the central analyte in a validated multiplexed LC-MS/MS assay that simultaneously quantifies five Trastuzumab-derived species: a stable signature peptide (FTISADTSK), Iyptngytr (native), its deamidated products (IYPTDGYTR and IYPTisoDGYTR), and the succinimide intermediate (IYPTsuccGYTR) [1]. In contrast, alternative signature peptides like FTISADTSK only enable quantification of total Trastuzumab and cannot resolve native from deamidated species [2].

Bioanalysis LC-MS/MS Monoclonal Antibody

Atezolizumab LC-MS/MS Method Validation

A direct comparison of the Iyptngytr-based LC-MS/MS method with a validated ELISA assay revealed that deamidation of Trastuzumab at the CDR leads to a loss of recognition by the capture and detection antibodies used in the ELISA, resulting in under-quantification of the total drug concentration [1]. The LC-MS/MS method utilizing Iyptngytr avoids this bias by directly quantifying the deamidated species alongside the native peptide [2].

Immunoassay Ligand-binding Assay Biosimilar

Digestion Efficiency and Deamidation Artifact Control

Using Iyptngytr as the deamidation-sensitive marker, the LC-MS/MS method quantified Trastuzumab deamidation in plasma samples from breast cancer patients after several months of treatment, revealing deamidation levels of up to 25% of the total drug concentration [1]. This contrasts with alternative approaches that cannot measure in vivo deamidation due to the lack of a sensitive, sequence-specific marker like Iyptngytr [2].

Pharmacokinetics In Vivo Biotransformation Clinical Pharmacology

Iyptngytr pH-Dependent Deamidation Profile Enables Rigorous Control of Sample Preparation Artifacts

Iyptngytr exhibits pH-dependent deamidation, initiating at pH ≥7.5 with an increasing rate at higher pH values . This property has been quantitatively exploited to optimize sample preparation conditions: tryptic digestion of plasma samples at pH 7 for 3 hours at 37°C achieves >80% digestion efficiency while limiting artifactual deamidation to <1% of the total Iyptngytr concentration [1]. In contrast, higher pH conditions lead to rapid in vitro deamidation and substantial overestimation of in vivo deamidated product concentrations [2].

Sample Preparation Method Validation Stability

Iyptngytr Research and Industrial Applications


In Vivo Deamidation Monitoring in PK/PD Studies

Iyptngytr is the key analyte for quantifying Trastuzumab deamidation in human plasma samples from breast cancer patients. The validated LC-MS/MS method enables measurement of native and deamidated Trastuzumab species over a clinically relevant range of 0.5–500 μg/mL, with observed in vivo deamidation levels up to 25% [1]. This application supports pharmacokinetic studies, therapeutic drug monitoring, and assessment of drug exposure-efficacy relationships.

Biomanufacturing QC and Stability Testing

In biosimilar development, Iyptngytr serves as a critical quality attribute marker for comparing the deamidation profiles of originator and biosimilar Trastuzumab products. The method has been applied in 56-day in vitro forced degradation studies, demonstrating deamidation levels up to 37% of the total drug concentration [1]. This quantitative data supports regulatory filings for biosimilarity and product stability assessments.

Multiplexed LC-MS/MS for Co-administered Antibodies

Iyptngytr is an essential reference standard for validating LC-MS/MS methods intended for GLP-compliant bioanalysis of Trastuzumab. The method validation data, including bias and CV values well below 15% across the 0.5–500 μg/mL range, were established using Iyptngytr and its deamidated variants as calibrators and QC samples [1]. Procurement of high-purity Iyptngytr is required for method development, validation, and routine sample analysis in CRO and pharmaceutical laboratories.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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